molecular formula C58H38O8 B8194147 4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid

4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid

Cat. No.: B8194147
M. Wt: 862.9 g/mol
InChI Key: YHOTZWQQFUTWJK-UHFFFAOYSA-N
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Description

4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is a complex organic compound characterized by the presence of four biphenylcarboxylic acid groups attached to a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzil, aldehydes, and ammonium acetate or primary amine in the presence of a catalytic amount of citric acid or poly (4-vinylpyridinium tribromide) under solvent-free conditions . This method is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green catalysts and solvent-free conditions is emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. Molecular docking studies have shown that this compound can bind to proteins such as P38 MAP kinase, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is unique due to its specific arrangement of biphenylcarboxylic acid groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H38O8/c59-55(60)47-25-9-39(10-26-47)35-1-17-43(18-2-35)51-33-53(45-21-5-37(6-22-45)41-13-29-49(30-14-41)57(63)64)54(46-23-7-38(8-24-46)42-15-31-50(32-16-42)58(65)66)34-52(51)44-19-3-36(4-20-44)40-11-27-48(28-12-40)56(61)62/h1-34H,(H,59,60)(H,61,62)(H,63,64)(H,65,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOTZWQQFUTWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=C(C=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H38O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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